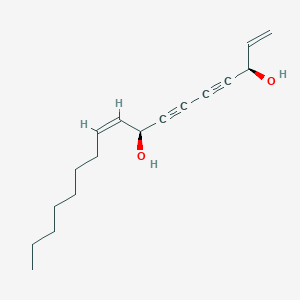

Falcarindiol

Übersicht

Beschreibung

Falcarindiol ist eine Polyinverbindung, die in verschiedenen Pflanzen vorkommt, insbesondere in der Familie der Doldenblütler (Apiaceae), zu der Karotten, Dill und Petersilie gehören . Es ist bekannt für seine antimykotischen Eigenschaften und ist der Hauptbestandteil, der für den bitteren Geschmack von Karotten verantwortlich ist . This compound hat aufgrund seiner potenziellen gesundheitsfördernden Eigenschaften, einschließlich Antikrebs- und entzündungshemmender Wirkungen, großes Interesse geweckt .

Wirkmechanismus

Falcarindiol is a polyacetylenic oxylipin found in food plants of the carrot family (Apiaceae) and has been recognized for its cytotoxic and anti-inflammatory properties .

Target of Action

this compound primarily targets Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the cholesterol transporter ATP-binding cassette transporter A1 (ABCA1), both of which play a crucial role in lipid metabolism .

Mode of Action

this compound activates PPARγ and increases the expression of ABCA1 in cells . The activation of PPARγ can lead to increased expression of ABCA1 . This interaction with its targets results in changes in lipid metabolism, which may be a common mechanism of action for the anticancer and antidiabetic properties of this compound .

Biochemical Pathways

this compound affects the lipid metabolism pathway by activating PPARγ and increasing the expression of ABCA1 . This leads to an increase in lipid content and the number of lipid droplets in cells . The upregulation of ABCA1 in neoplastic tissue indicates a possible role of this transporter in the redistribution of lipids and increased formation of lipid droplets in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats after oral administration of polyynes extract of Oplopanax elatus . .

Result of Action

The activation of PPARγ and increased expression of ABCA1 by this compound lead to an increase in lipid content and the number of lipid droplets in cells . This can lead to endoplasmic reticulum stress and cancer cell death . Furthermore, this compound has been shown to promote cholesterol efflux from macrophages .

Biochemische Analyse

Biochemical Properties

Falcarindiol interacts with several enzymes and proteins, notably PPARγ and ABCA1 . It activates PPARγ, a key regulator of lipid metabolism, and increases the expression of ABCA1, a cholesterol transporter . These interactions suggest that this compound may have a significant role in lipid metabolism.

Cellular Effects

This compound has been shown to increase lipid content in human mesenchymal stem cells (hMSCs) as well as the number of lipid droplets . This effect can be explained by increased expression of PPARγ2 . Activation of PPARγ can lead to increased expression of ABCA1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as PPARγ and ABCA1 . By activating PPARγ and increasing the expression of ABCA1, this compound influences lipid metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound on lipid content and the number of lipid droplets in hMSCs were observed at a sub-toxic concentration (5 μM) of this compound

Metabolic Pathways

This compound is involved in lipid metabolism, interacting with key enzymes such as PPARγ and transporters such as ABCA1

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

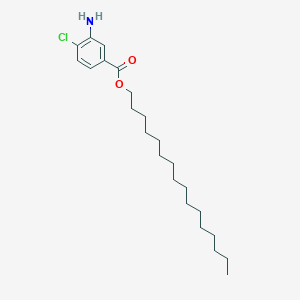

Falcarindiol kann aus natürlichen Quellen wie Oplopanax elatus und Karotten isoliert werden. Die Herstellung beinhaltet die Extraktion, gefolgt von der Reinigung unter Verwendung von Techniken wie Kieselgelchromatographie und präparativer Hochleistungsflüssigkeitschromatographie (HPLC) . Die Verbindung wird durch Spektralanalyse identifiziert und bestätigt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound basiert in erster Linie auf der Extraktion aus natürlichen Quellen. Der Prozess umfasst die Ernte des Pflanzenmaterials, gefolgt von der Extraktion mit Lösungsmitteln und der Reinigung durch chromatographische Verfahren, um hochreines this compound zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen Dreifachbindungen modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

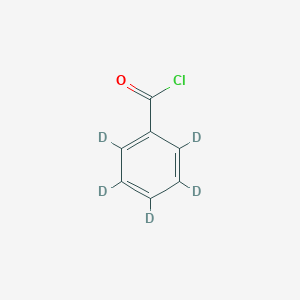

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide können für Substitutionsreaktionen verwendet werden.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene this compound-Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird wegen seiner einzigartigen chemischen Eigenschaften und Reaktionen untersucht.

Medizin: Die Verbindung hat ein Potenzial in der Krebsbehandlung gezeigt, indem sie Endoplasmatischen-Retikulum-Stress induziert und den Krebszelltod fördert.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:

Induktion von Endoplasmatischen-Retikulum-Stress: Dies führt zum Krebszelltod, indem die Proteinfaltung gestört und zellulärer Stress verursacht wird.

Hemmung des Quorum Sensing: This compound hemmt das Quorum Sensing in Pseudomonas aeruginosa, wodurch die Produktion von Virulenzfaktoren und die Biofilmbildung reduziert werden.

Modulation der Darmmikrobiota: Es beeinflusst die Zusammensetzung der Darmmikrobiota, was zu seinen Antikrebswirkungen beitragen kann.

Analyse Chemischer Reaktionen

Types of Reactions

Falcarindiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the triple bonds present in the compound.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Falcarindiol has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical properties and reactions.

Medicine: The compound has shown potential in cancer treatment by inducing endoplasmic reticulum stress and promoting cancer cell death.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Falcarinol: Ein weiteres Polyin, das in derselben Pflanzenfamilie vorkommt und für seine Antikrebswirkungen bekannt ist.

Falcarindiol-3-acetat: Ein Derivat von this compound mit ähnlichen biologischen Aktivitäten.

Einzigartigkeit

This compound ist aufgrund seiner dualen Hydroxylgruppen und konjugierten Dreifachbindungen einzigartig, was zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität beiträgt . Seine Fähigkeit, Quorum Sensing zu hemmen und Endoplasmatischen-Retikulum-Stress zu induzieren, unterscheidet es von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNQXNAFCBLLV-YWALDVPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701030449 | |

| Record name | Falcarindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55297-87-5 | |

| Record name | Falcarindiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

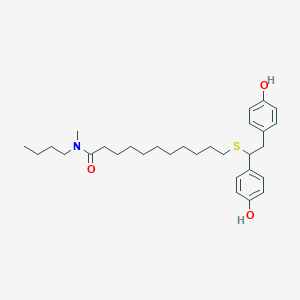

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does falcarindiol exert its anti-inflammatory effects?

A1: this compound has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) []. Studies suggest that this effect is mediated through the inhibition of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 1 (Stat1) activation, which are key transcription factors involved in the inflammatory response [].

Q2: Does this compound affect glucose uptake, and if so, how?

A2: Yes, research indicates that this compound can stimulate both basal and insulin-dependent glucose uptake in adipocytes and myotubes []. This effect appears to be partially mediated through activation of peroxisome proliferator-activated receptor gamma (PPARγ) [], a key regulator of glucose and lipid metabolism.

Q3: What is the role of this compound in plant defense mechanisms?

A3: this compound acts as a phytoalexin, a compound produced by plants in response to pathogen attack []. It exhibits antifungal activity, inhibiting the growth of several fungal strains [, ]. This antifungal effect may be attributed to its ability to interact with and disrupt fungal cell membranes [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H24O2, and its molecular weight is 260.37 g/mol.

Q5: What spectroscopic data are available for characterizing this compound?

A5: this compound has been extensively characterized using various spectroscopic techniques, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) [, , , , , ]

- Mass Spectrometry (MS) [, , ]

- Infrared (IR) spectroscopy []

Q6: How do structural modifications of this compound affect its biological activity?

A6: Studies have shown that the presence of a hydroxyl group at the C-3 position of falcarinol-type polyacetylenes is important for their bioactivity, with the oxidized form, falcarinon, exhibiting significantly less growth inhibitory effects []. Additionally, the presence of a terminal double bond in this compound analogues has been linked to potent anti-proliferative effects []. Further SAR studies are needed to fully elucidate the relationship between specific structural features and the diverse biological activities of this compound and its analogues.

Q7: What types of in vitro models have been used to study the biological activity of this compound?

A7: this compound has been investigated in various in vitro models, including:

- Human cancer cell lines (e.g., colorectal, leukemia, gastric adenocarcinoma) [, , , , , ]

- Murine macrophage and endothelial cell lines [, , ]

- Rat primary astrocytes []

- Human intestinal epithelial cells (both normal and cancerous) []

Q8: Are there any animal studies investigating the potential of this compound?

A8: Yes, animal studies have demonstrated the potential therapeutic benefits of this compound in various contexts. For instance, in a mouse model of Pseudomonas aeruginosa infection, this compound treatment significantly reduced mortality, highlighting its potential as an anti-virulence agent []. Another study in mice demonstrated the protective effects of this compound against carbon tetrachloride-induced hepatotoxicity, likely through its antioxidant activity and induction of glutathione S-transferase enzymes [].

Q9: What analytical methods are commonly used to quantify this compound in plant materials and biological samples?

A9: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for quantifying this compound [, , , , ]. Gas chromatography-mass spectrometry (GC-MS) is also employed for analysis [].

Q10: Are there rapid and efficient extraction techniques available for isolating this compound from plant sources?

A10: Yes, ultrasonic-assisted extraction (UAE) has proven to be a more efficient and time-saving alternative to traditional extraction methods for isolating polyacetylenes, including this compound, from carrots []. This method utilizes ultrasound waves to enhance the extraction process, resulting in higher yields and reduced extraction times.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B120894.png)

![(3R,4R,5R)-3-(1-Ethylpropoxy)-4-hydroxy-5-[(methylsulfonyl)oxy]-1-cyclohexene-1-carboxylic Acid Ethyl Ester](/img/structure/B120900.png)